tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 269.73 g/mol. This compound is categorized under pyrido-pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized by its CAS number 1092352-55-0 and is often utilized in various scientific research contexts due to its structural properties and potential pharmacological effects .
The synthesis of tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, often utilizing chlorinating agents to introduce the chlorine atom at the 2-position of the pyrido ring.
The molecular structure of tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate features a bicyclic framework that combines a pyridine and a pyrimidine ring. The presence of a tert-butyl group enhances its lipophilicity, which may influence its biological activity.
n1c(nc2c(c1)CN(CC2)C(=O)OC(C)(C)C)Cl
HBEISXKDRDAGOU-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical of halogenated pyrimidines, such as nucleophilic substitutions and electrophilic aromatic substitutions.
The mechanism by which tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its biological effects is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
The physical properties of tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate include:
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate finds applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2